3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Description
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole is a brominated heterocyclic compound featuring a fused pyridoindole scaffold. Key properties include:
- Molecular Formula: C₁₁H₁₁BrN₂
- Molecular Weight: 251.13 g/mol
- CAS Registry Number: 2231675-92-4
- Structure: The compound comprises a bicyclic system with a pyridine ring fused to a partially saturated indole moiety, substituted by a bromine atom at position 2.
This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which often exhibit kinase inhibition, receptor antagonism, or metabolic activity .
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-5-10-11(13-6-7)8-3-1-2-4-9(8)14-10/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIVDQFRJXBTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole can induce apoptosis in cancer cells through various mechanisms such as inhibition of protein kinases involved in cell proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridoindole derivatives effectively inhibited tumor growth in xenograft models. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis .
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity—common contributors to neurodegenerative diseases.
Case Study:
In vitro studies indicated that this compound could reduce neuronal cell death induced by glutamate toxicity. This finding points to its potential use in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler indole derivatives. The bromination step is crucial for enhancing its biological activity.
Table: Synthetic Pathways
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Bromination | Indole derivative | 3-Bromo-indole |
| 2 | Cyclization | Brominated indole | Tetrahydropyridoindole |
| 3 | Purification | Crude product | Pure this compound |
Potential Applications in Drug Development
1. Targeting Kinase Inhibitors
The compound's structure suggests it could inhibit specific kinases involved in cancer progression. Ongoing research aims to optimize its structure for enhanced selectivity and potency against targeted kinases.
2. Development of Novel Antidepressants
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a potential mechanism being explored .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares the target compound with key analogues, emphasizing structural variations and biological activities:
Key Observations:
- Bromine Position: Bromination at position 3 (target compound) vs.
- Synthetic Utility : The target compound serves as a Suzuki-Miyaura coupling intermediate, enabling diversification of the pyridoindole core .
Yield and Efficiency:
- Bromination using NBS typically achieves moderate yields (~50–75%), while Suzuki-Miyaura couplings on the target compound offer higher efficiency (75% yield reported) .
- ACT-774312's synthesis involves complex optimization to balance potency and safety, reflecting the challenges in developing drug candidates .
Structure-Activity Relationship (SAR) Insights
- Substituent Position: Position 3 bromine (target compound) enhances electrophilicity for cross-coupling reactions but may reduce solubility compared to polar substituents . In indenoindole derivatives, substitutions at positions 5 and 7 correlate with kinase inhibition (e.g., CK2 IC₅₀ = 0.17 µM for compound 5a) .
- Ring Saturation :
Physicochemical Properties
| Property | This compound | ACT-774312 | Trp-P-2 |
|---|---|---|---|
| Solubility | Low (nonpolar scaffold) | Moderate (polar groups) | Low (aromatic amine) |
| LogP | ~3.1 (estimated) | ~2.8 | ~2.5 |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | Oxidizes to mutagenic metabolites |
Preparation Methods
Fischer Indole Synthesis Approach
A classical route to tetrahydro-β-carbolines involves the Fischer indole synthesis, which proceeds through acid-catalyzed rearrangement of arylhydrazones followed by cyclization and elimination of ammonia. This method has been adapted to prepare various substituted tetrahydro-pyridoindoles, including brominated derivatives.
- Procedure : The key step involves reacting an appropriate hydrazine derivative with a ketone (such as Boc-protected 4-piperidone) under acidic conditions, often using ethanol/HCl or ethanol/2,4,6-trichloro-1,3,5-triazine as solvent and catalyst.
- Outcome : Moderate to high yields of the tetrahydro-pyridoindole core are obtained, with regioselectivity influenced by substituents on the hydrazine and ketone partners.
- Notes : Electron-poor hydrazines may require more forcing conditions, such as trifluoroboron etherate complexes, to achieve satisfactory yields.
Palladium-Catalyzed Cross-Coupling and Intramolecular Heck Reactions
Pd(0)-catalyzed intramolecular Heck reactions have been effectively employed for the synthesis of bromo-substituted tetrahydro-β-carbolines and related fused indole systems.
- Example : 3-Bromoindole derivatives bearing aryl(tosylamino)methyl substituents undergo Pd(OAc)2/PPh3-mediated intramolecular Heck coupling in the presence of K2CO3 base and DMF solvent at 110 °C.
- Mechanism : The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by intramolecular carbopalladation and β-hydride elimination, leading to ring closure and aromatization.
- Yields and Selectivity : This method affords 3,4-benzo[c]-β-carbolines and related tetrahydroindole derivatives in good yields, with the possibility of tuning protecting groups to influence product outcome.
One-Step Preparation from Hydrazine and Amino Spiro Compounds
A concise synthesis route involves the single-step reaction of 2-bromo-6-(1-methylhydrazinyl)pyridine sulfate salt with N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride salt to yield racemic intermediates of the tetrahydro-pyridoindole system.
- Process : This method allows rapid assembly of the core structure with bromine at the 2-position (analogous to 3-position in related systems).
- Chiral Resolution : Diastereomeric salt recrystallization is used to separate enantiomers, followed by Boc-protection to stabilize the building block.
- Scale and Yield : The process enables kilogram-scale synthesis with an overall yield of 18% after chiral separation.
Bromination and Functionalization via Pd-Catalyzed Coupling
Preparation of 3-bromo-substituted tetrahydro-pyridoindoles also involves bromination of preformed indole or pyridoindole cores, followed by Pd-catalyzed amide coupling or other functionalizations.
- Typical Conditions : Pd2(dba)3 with BINAP ligand, bases such as Cs2CO3 or K3PO4, and solvents like toluene at elevated temperatures (e.g., 110 °C).
- Purification : Column chromatography on silica gel is employed to isolate the coupled products.
- Applications : This method is useful for synthesizing pyridoindoles with various amide substituents, expanding the chemical diversity of the core scaffold.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Fischer Indole Synthesis | Aryl hydrazines, Boc-protected 4-piperidone, acid catalyst | Ethanol/HCl or EtOH/triazine, heat | Moderate-High | Sensitive to hydrazine electronics; regioselectivity varies |
| Pd(0)-Catalyzed Intramolecular Heck | Pd(OAc)2, PPh3, K2CO3, DMF | 110 °C, 8 h | Good | One-pot, ring closure with aromatization |
| One-Step from Hydrazine & Spiro Amine | 2-bromo-6-(1-methylhydrazinyl)pyridine sulfate, spiro amine | Single step | 18 (overall) | Requires chiral separation; scalable |
| Pd-Catalyzed Amide Coupling | Pd2(dba)3, BINAP, Cs2CO3/K3PO4, toluene | 110 °C, 8 h | Moderate-High | Allows functionalization with amides |
Research Findings and Notes
- The Fischer indole synthesis remains a cornerstone for constructing the tetrahydro-pyridoindole core, with modifications allowing for bromine substitution and functional group tolerance.
- Pd-catalyzed intramolecular Heck reactions provide efficient ring closure and introduction of aromaticity, crucial for obtaining the desired 3-bromo substitution pattern with high regioselectivity.
- The one-step synthesis from hydrazine and spiro amine salts is notable for its operational simplicity and scalability, though it requires careful chiral resolution to obtain enantioenriched products.
- Bromination is typically introduced early or via functionalized precursors to ensure selective substitution at the 3-position, facilitating further Pd-catalyzed transformations.
- Optimization of reaction conditions such as base choice, ligand, and temperature is critical for maximizing yields and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole?
- Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives react with terminal alkynes in PEG-400:DMF solvent mixtures, catalyzed by CuI, yielding triazole-linked indoles. Purification involves flash column chromatography (70:30 EtOAc:hexanes), with yields ~46–50%. Structural confirmation requires H/C NMR, TLC (Rf = 0.22–0.30), and FAB-HRMS for mass validation .
Q. How are intermediates like 3-(2-azidoethyl)-5-bromo-1H-indole synthesized?
- Methodological Answer : Azide intermediates are prepared by nucleophilic substitution of bromo-indole precursors with sodium azide. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions. Residual DMF in the product is removed by heating to 90°C under vacuum .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl) peaks at δ 6.80 (aromatic protons) and δ 3.72 (methoxy groups) confirm substitution patterns.
- Mass Spectrometry : FAB-HRMS provides exact mass (e.g., m/z 427.0757 [M+H]) to verify molecular formula .
- TLC : Rf values in 70:30 EtOAc:hexanes monitor reaction progress .
Advanced Research Questions
Q. How do catalytic systems (e.g., CuI vs. La(OTf)) influence the synthesis of pyridoindole derivatives?
- Methodological Answer :
- CuI : Enables azide-alkyne cycloaddition with high regioselectivity but requires inert conditions.
- La(OTf) : A Lewis acid catalyst used in PEG-400 for spirocyclic indole synthesis under ultrasonic irradiation, achieving 85–95% yields. Comparative studies should assess solvent compatibility, reaction time, and byproduct formation .
- Data Table :
| Catalyst | Solvent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| CuI | PEG-400:DMF | 46–50 | 12–24 h | |
| La(OTf) | PEG-400 | 85–95 | <6 h |
Q. What photophysical properties arise from hydrogen-bonded dimers in tetrahydro-pyridoindole derivatives?
- Methodological Answer : Fluorescence studies in 2-methylbutane at 93–293 K reveal dual emissions:
- C(2)-symmetric dimer : Normal tautomer fluorescence.
- C(1)-symmetric dimer : Single-proton transfer upon excitation, emitting at 410 nm. Trapping the excited state in a rigid matrix enhances emission stability. This behavior is critical for optoelectronic applications .
Q. How can Brønsted acid catalysis be leveraged to synthesize fused-polycyclic indoles?
- Methodological Answer : Intramolecular alkylation of indole-alcohol derivatives (e.g., substrates 7 and 8) using Brønsted acids (e.g., HPO) forms dihydrocyclopenta[1,2-b]indoles. Key steps:
- Protonation of the hydroxyl group to generate a carbocation.
- Cyclization via electrophilic aromatic substitution.
- Yields >90% for pentacyclic structures (e.g., compound 12) .
Q. What strategies improve solubility and crystallinity of halogenated pyridoindoles for material science applications?
- Methodological Answer :
- N-substitution : Adding n-hexyl chains to the pyridoindole core enhances solubility in organic solvents (e.g., chloroform, THF).
- Suzuki-Miyaura coupling : Introducing π-conjugated units (e.g., bithiophene) improves charge transport in hole-transporting materials.
- Crystallization : Slow evaporation from DCM/hexanes yields acicular crystals suitable for X-ray analysis .
Contradictions and Validation
- vs. 3 : CuI-catalyzed reactions require longer times but offer precise regioselectivity, whereas La(OTf) enables rapid spirocycle formation but may lack compatibility with sensitive functional groups.
- vs. 16 : Fluorinated derivatives (e.g., IDIDF) exhibit enhanced optoelectronic properties, while non-fluorinated analogs show unique photophysical dimerization behaviors.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
